5-Nitro-2-acetoxy-2,5-dihydro-2-furancarboxylic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitro-2-acetoxy-2,5-dihydro-2-furancarboxylic acid methyl ester is an organic compound with the molecular formula C8H9NO7 and a molecular weight of 231.1596 g/mol . It is characterized by the presence of a nitro group, an acetoxy group, and a furan ring, making it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-acetoxy-2,5-dihydro-2-furancarboxylic acid methyl ester typically involves the nitration of 2-acetoxy-2,5-dihydro-2-furancarboxylic acid methyl ester. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Nitro-2-acetoxy-2,5-dihydro-2-furancarboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The acetoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include amino derivatives, reduced furan compounds, and substituted furan derivatives .
Wissenschaftliche Forschungsanwendungen
5-Nitro-2-acetoxy-2,5-dihydro-2-furancarboxylic acid methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Nitro-2-acetoxy-2,5-dihydro-2-furancarboxylic acid methyl ester involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to its biological effects. The furan ring and acetoxy group also play a role in its reactivity and interactions with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Nitro-2-furancarboxylic acid methyl ester: Similar in structure but lacks the acetoxy group.
5-Methyl-2-furancarboxylic acid: Contains a methyl group instead of a nitro group.
2-Furancarboxylic acid: Lacks both the nitro and acetoxy groups.
Uniqueness
5-Nitro-2-acetoxy-2,5-dihydro-2-furancarboxylic acid methyl ester is unique due to the presence of both the nitro and acetoxy groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs .
Eigenschaften
CAS-Nummer |
22401-53-2 |
---|---|
Molekularformel |
C8H9NO7 |
Molekulargewicht |
231.16 g/mol |
IUPAC-Name |
methyl 5-acetyloxy-2-nitro-2H-furan-5-carboxylate |
InChI |
InChI=1S/C8H9NO7/c1-5(10)15-8(7(11)14-2)4-3-6(16-8)9(12)13/h3-4,6H,1-2H3 |
InChI-Schlüssel |
FEFIJHVDPKGDHY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1(C=CC(O1)[N+](=O)[O-])C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.